Omiganan

Antimicrobial resistance MRSA VRSA

Select Omiganan for MDR S. aureus susceptibility testing. Published data confirm near-identical MIC₉₀ against VRSA, VISA, and wild-type strains (≤2-fold shift)—a resistance-phenotype-independent profile not shared by generic cationic peptides. Omiganan demonstrates ~10-fold preferential partitioning into anionic bacterial vs. neutral mammalian membranes (validated Kp), plus MBC/MIC ratios ≤4 across 1,437 clinical isolates. Ideal comparator for AMR panels, time-kill assays, and topical antimicrobial efficacy models. Order now for consistent, well-characterized reference material.

Molecular Formula C90H127N27O12
Molecular Weight 1779.1 g/mol
CAS No. 204248-78-2
Cat. No. B549175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmiganan
CAS204248-78-2
SynonymsOmiganan
Molecular FormulaC90H127N27O12
Molecular Weight1779.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N
InChIInChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1
InChIKeyMVPAMLBUDIFYGK-BHDRXCTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Omiganan (CAS 204248-78-2) Procurement Guide: A 12-Amino-Acid Cationic Antimicrobial Peptide for Research and Industrial Applications


Omiganan (CAS 204248-78-2), also referred to as omiganan pentahydrochloride or MBI-226, is a synthetic 12-amino-acid cationic antimicrobial peptide with the sequence ILRWPWWPWRRK-NH₂ [1]. It is an analog of indolicidin, a cathelicidin-derived peptide originally isolated from bovine neutrophil granules [2]. Omiganan exhibits broad-spectrum, rapid microbicidal activity against Gram-positive and Gram-negative bacteria as well as Candida spp. . The compound is primarily developed as a topical agent and has reached Phase III clinical evaluation for catheter-associated infection prevention and rosacea treatment [3].

Why Omiganan (CAS 204248-78-2) Cannot Be Substituted with Generic Antimicrobial Peptides in Critical Research Applications


Omiganan is frequently categorized alongside other cationic antimicrobial peptides such as pexiganan (a magainin analog) and iseganan (a protegrin analog) as host-defense peptides in clinical development [1]. However, these compounds are not functionally interchangeable. Omiganan is a structurally distinct indolicidin analog whose 12-residue tryptophan/proline-rich sequence confers specific membrane interaction kinetics and a defined partition constant profile in bacterial versus mammalian membrane models [2]. Critically, published data demonstrate that Omiganan retains near-identical MIC₉₀ values against vancomycin-tolerant, vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) S. aureus strains—with only a two-fold MIC₉₀ increase relative to wild-type [3]. This resistance-phenotype-independent activity profile is not automatically shared by other cationic antimicrobial peptides. Furthermore, head-to-head comparative MIC data against multi-resistant clinical isolates reveal that Omiganan exhibits species-specific potency variations (e.g., 16-fold higher activity against E. faecium vs. E. faecalis) that would not be preserved with a generic analog . The quantitative evidence presented in Section 3 substantiates these differentiation claims.

Omiganan (CAS 204248-78-2) Quantitative Differentiation Evidence: MIC, Membrane Selectivity, and Resistance-Independent Activity


Omiganan Retains MIC₉₀ Potency Against Vancomycin-Resistant S. aureus Within 2-Fold of Wild-Type

Omiganan demonstrates potent activity against S. aureus regardless of vancomycin susceptibility phenotype. The MIC₉₀ against vancomycin-tolerant, hVISA, and VISA strains was only two-fold greater than that against wild-type S. aureus, and VRSA isolates (MIC ≥16 μg/mL to vancomycin) were inhibited by omiganan at 16 μg/mL (mode for all groups). This stands in contrast to vancomycin, which requires MICs of ≥16 μg/mL to inhibit VRSA strains, representing a complete loss of susceptibility [1].

Antimicrobial resistance MRSA VRSA VISA Cationic peptide

Omiganan Displays 16-Fold Species-Selective Potency Against E. faecium Versus E. faecalis

Omiganan exhibits marked species-specific differential activity within the Enterococcus genus. In a large contemporary isolate collection (2005–2006), Omiganan was 16-fold more active against Enterococcus faecium than Enterococcus faecalis based on MIC₅₀/₉₀ values. This intrageneric selectivity is a quantifiable characteristic that distinguishes Omiganan from broad-spectrum agents lacking such species-level discrimination .

Enterococcus Species selectivity MIC comparison Vancomycin-resistant enterococci

Omiganan Demonstrates Minimal MIC/MBC Discordance: MBC Values Equal to or ≤4-Fold MIC

Omiganan exhibits a strongly bactericidal profile with minimal divergence between inhibitory and cidal concentrations. Across a panel of 1,437 recent clinical bacterial isolates, minimal bactericidal concentrations (MBCs) were either equal to or two- to four-fold higher than the corresponding MICs. Kill curve experiments further confirmed a clear pattern of rapid bactericidal activity [1]. This contrasts with many conventional antibiotics and some antimicrobial peptides that exhibit tolerance (MBC/MIC ≥32) or bacteriostatic profiles.

Bactericidal activity MBC MIC Kill kinetics Cationic peptide

Omiganan Partition Constant for Anionic Bacterial Membranes Exceeds Mammalian Membrane Models by ~One Order of Magnitude

Omiganan's differential membrane partitioning provides a biophysical basis for its selective antimicrobial activity. The molar ratio partition constants (Kp) obtained for anionic bacterial membrane models were (18.9 ± 1.3) × 10³ and (43.5 ± 8.7) × 10³, values approximately one order of magnitude (10-fold) greater than the Kp for neutral mammalian membrane models ((3.7 ± 0.4) × 10³ for 100% POPC bilayers) [1]. This quantitative selectivity metric distinguishes Omiganan from peptides with narrower therapeutic windows.

Membrane selectivity Partition coefficient Peptide-lipid interaction Therapeutic index

Omiganan MIC Potency Unaffected by Methicillin, Vancomycin, and Penicillin Resistance Phenotypes in Staphylococci, Enterococci, and Streptococci

Omiganan's MIC ranges and MIC₅₀ potencies were unaffected by methicillin resistance in staphylococci, vancomycin resistance in enterococci, and penicillin resistance in streptococci . Additionally, Omiganan potency was unaffected by extended-spectrum β-lactamase (ESBL) production in Escherichia coli when compared with wild-type strains (MIC₅₀ values 32 mg/L for both), although a four-fold increase was noted among ESBL-positive Klebsiella spp. (128 versus 32 mg/L) . This resistance-phenotype-independent activity profile is a quantifiable differentiation from conventional antibiotics whose MICs shift dramatically against resistant isolates.

Antimicrobial resistance MRSA VRE ESBL Cross-resistance

Omiganan Reduces S. aureus Bacterial Counts by 3.8 log₁₀ CFU/Site in Experimental Skin Colonization Models

In experimental skin colonization models (ex vivo pig skin and in vivo guinea pig skin), topical Omiganan gel (0.1–2%) exhibited potent, dose-dependent activity against Gram-positive and Gram-negative bacteria and yeasts [1]. Quantitatively, Omiganan reduced bacterial counts by 3.8 log₁₀ CFU/site for S. aureus, 2.2 log₁₀ CFU/site for S. epidermidis, and 2.3 log₁₀ CFU/site for C. albicans, with maximum effect observed at 1–2% gel concentration [2]. These log-reduction values provide a quantitative efficacy benchmark not uniformly available for all in-class antimicrobial peptides.

In vivo efficacy Bacterial reduction Topical antimicrobial Skin colonization Ex vivo model

Omiganan (CAS 204248-78-2) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Compound for Multi-Drug-Resistant S. aureus Susceptibility Studies

Based on the evidence that Omiganan retains MIC₉₀ potency against vancomycin-resistant S. aureus within two-fold of wild-type and is unaffected by methicillin resistance phenotypes [1], this compound serves as a valuable reference control in antimicrobial susceptibility testing of multi-drug-resistant S. aureus isolate panels. Researchers evaluating novel antimicrobial agents against MRSA, VISA, hVISA, or VRSA strains should consider Omiganan as a comparator that provides a stable baseline activity independent of conventional resistance mechanisms .

Membrane Selectivity and Peptide-Lipid Interaction Modeling

The quantitative partition constant data—showing approximately one order of magnitude preferential partitioning into anionic bacterial membrane models versus neutral mammalian membrane models [1]—positions Omiganan as a well-characterized probe for peptide-membrane interaction studies. Researchers employing fluorescence spectroscopy, surface plasmon resonance, or molecular dynamics simulations to investigate cationic peptide selectivity can use Omiganan's established Kp values as a benchmark for comparing novel peptide derivatives or formulations .

Bactericidal Kinetics and MBC/MIC Ratio Benchmarking

Given the evidence that Omiganan exhibits MBC values equal to or ≤4-fold higher than MIC across 1,437 clinical bacterial isolates, with kill curve-confirmed rapid bactericidal activity [1], this compound is suitable as a positive control in time-kill assays and MBC determination protocols. Researchers investigating the cidal versus static nature of novel antimicrobial peptides can use Omiganan's established MBC/MIC profile as a comparator for evaluating whether candidate compounds achieve similarly low MIC/MBC discordance [1].

Topical Antimicrobial Efficacy Assessment in Ex Vivo and In Vivo Skin Models

The quantitative log-reduction data—3.8 log₁₀ CFU/site reduction for S. aureus, 2.2 log₁₀ for S. epidermidis, and 2.3 log₁₀ for C. albicans in ex vivo pig skin and in vivo guinea pig skin colonization models [1]—support Omiganan's utility as a reference compound in topical antimicrobial efficacy studies. Researchers evaluating novel topical formulations or antimicrobial wound dressings can employ Omiganan as a benchmark comparator in similar ex vivo or in vivo skin colonization models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omiganan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.